molecular formula C10H19BrO6 B11927975 Br-PEG4-CH2COOH

Br-PEG4-CH2COOH

Cat. No.: B11927975
M. Wt: 315.16 g/mol
InChI Key: GNHQMWDLFMWZTA-UHFFFAOYSA-N
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Description

This compound is widely used in various chemical and biological applications due to its unique properties, such as increased solubility in aqueous media and its ability to form stable amide bonds with primary amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Br-PEG4-CH2COOH typically involves the reaction of polyethylene glycol with bromoethanol under controlled conditions. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of polyethylene glycol react with bromoethanol to form the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the etherification process.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Br-PEG4-CH2COOH undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromide group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Amide Bond Formation: The reaction conditions often involve the use of coupling agents like EDC or HATU, along with a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.

Major Products Formed

    Nucleophilic Substitution: The major products formed are substituted derivatives of this compound, where the bromide group is replaced by the nucleophile.

    Amide Bond Formation: The major products are amide derivatives, where the carboxylic acid group forms a stable amide bond with the primary amine.

Scientific Research Applications

Br-PEG4-CH2COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the development of new materials, such as hydrogels and nanomaterials, for various industrial applications

Mechanism of Action

The mechanism of action of Br-PEG4-CH2COOH primarily involves its ability to form stable covalent bonds with other molecules. The bromide group acts as a leaving group in nucleophilic substitution reactions, allowing the compound to be easily modified with various functional groups. The terminal carboxylic acid can form amide bonds with primary amines, enabling the conjugation of this compound to biomolecules and other substrates. These properties make it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    Br-PEG4-COOH: Similar to Br-PEG4-CH2COOH but lacks the methylene group between the PEG chain and the carboxylic acid.

    Fmoc-NH-PEG4-CH2COOH: Contains an Fmoc-protected amine group instead of a bromide group, used for different conjugation strategies

Uniqueness

This compound is unique due to its combination of a bromide group and a terminal carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions, making it a highly versatile compound for various applications. Its ability to increase solubility in aqueous media and form stable covalent bonds with other molecules further enhances its utility in scientific research.

Properties

Molecular Formula

C10H19BrO6

Molecular Weight

315.16 g/mol

IUPAC Name

2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C10H19BrO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9H2,(H,12,13)

InChI Key

GNHQMWDLFMWZTA-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCC(=O)O)OCCOCCBr

Origin of Product

United States

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